N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Descripción
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a unique structural framework. Its core structure includes a benzenesulfonamide moiety substituted with a 5-fluoro-2-methoxy group and an N-linked aromatic ring bearing a 1,1-dioxidoisothiazolidin-2-yl group and a methyl substituent.
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S2/c1-12-4-6-14(20-8-3-9-26(20,21)22)11-15(12)19-27(23,24)17-10-13(18)5-7-16(17)25-2/h4-7,10-11,19H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLDWXGHUVZBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. Despite the lack of extensive literature specifically detailing its biological effects, related compounds and preliminary studies provide insights into its possible mechanisms and applications.
Chemical Structure and Properties
The compound features several notable structural elements:
- Isothiazolidine Core : This moiety is known for its reactivity and potential interactions with biological targets.
- Fluorinated Phenyl Group : The presence of fluorine may enhance lipophilicity, potentially improving bioavailability.
- Methoxy and Sulfonamide Groups : These functional groups contribute to the compound's chemical reactivity and interaction with biological systems.
Antitumor Activity
Research on structurally similar compounds indicates potential antitumor properties. For example, compounds with similar isothiazolidine structures have shown effectiveness against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through cytotoxicity assays . The following table summarizes findings on related compounds:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | High |
| Compound 6 | HCC827 | 5.13 ± 0.97 | Moderate |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 | High |
These findings suggest that modifications in the structure can significantly affect biological activity.
Antimicrobial Activity
While specific data on antimicrobial activity for this compound is lacking, similar sulfonamide derivatives have exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating a potential for further exploration in this area .
Case Studies
A review of case studies involving structurally similar compounds reveals:
- Structural Optimization : Adjustments in the substituents of isothiazolidine-based compounds have led to enhanced selectivity and potency against cancer cells while minimizing cytotoxic effects on normal cells.
- Combination Therapies : Some studies suggest that combining such compounds with established chemotherapeutics may enhance overall efficacy and reduce resistance.
Comparación Con Compuestos Similares
Table 1: Key Structural Differences in Sulfonamide Derivatives
Key Observations :
- Halogen vs. Methoxy/Hydroxy Groups : The target compound’s 5-fluoro substituent may enhance metabolic stability compared to the chloro analog (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide), as fluorine’s electronegativity and small atomic radius often improve bioavailability and binding affinity .
- Methoxy vs.
Role of the Isothiazolidin-Dioxide Group
The 1,1-dioxidoisothiazolidin-2-yl group in the target compound is absent in other sulfonamides listed in Table 1. This six-membered ring introduces:
- Steric Considerations : The cyclic structure may restrict conformational flexibility, influencing interactions with biological targets such as enzymes or receptors.
By contrast, simpler sulfonamides like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide lack this complexity, which may limit their target specificity or metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
